

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Vincristine

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Compound of Interest		
Compound Name:	Vincristine	
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#### Introduction

Vincristine is a complex dimeric indole alkaloid belonging to the vinca alkaloid class of natural products.[1] Isolated from the Madagascar periwinkle, Catharanthus roseus, it is a potent antineoplastic agent used in the chemotherapy of various cancers, including acute lymphocytic leukemia, Hodgkin's lymphoma, and neuroblastoma.[2][3][4] Its therapeutic efficacy is intrinsically linked to its unique and complex chemical architecture, particularly its defined stereochemistry. This guide provides a detailed examination of the chemical structure and stereochemistry of vincristine, outlines the experimental protocols used for its characterization, and presents key quantitative data for researchers and drug development professionals.

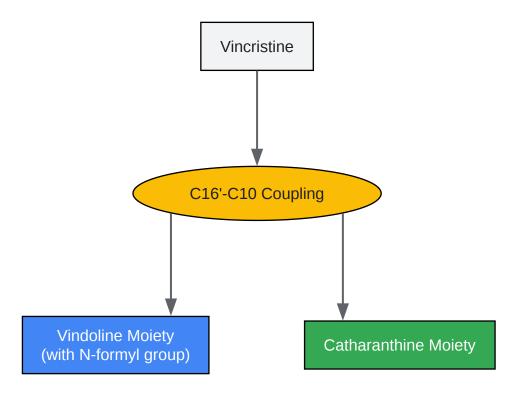
#### **Chemical Structure**

**Vincristine** (IUPAC Name: methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0<sup>4</sup>,<sup>12</sup>.0<sup>5</sup>,<sup>10</sup>]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.0<sup>1</sup>,<sup>9</sup>.0<sup>2</sup>,<sup>7</sup>.0<sup>16</sup>,<sup>19</sup>]nonadeca-2,4,6,13-tetraene-10-carboxylate) is a large, intricate molecule with the chemical formula C<sub>46</sub>H<sub>56</sub>N<sub>4</sub>O<sub>10</sub>.[2] It is structurally a bisindole alkaloid, meaning it is composed of two distinct indole-containing monomeric units: vindoline and catharanthine.[3][5]

These two units are linked together by a C-C bond. The defining structural difference between **vincristine** and the closely related vinca alkaloid, vinblastine, is the substitution on the indole



nitrogen of the vindoline moiety. In **vincristine**, this nitrogen is part of a formyl group (-CHO), whereas in vinblastine it is a methyl group (-CH<sub>3</sub>).[5] This seemingly minor modification results in significant differences in their therapeutic profiles and toxicity.



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Core structural components of the *vincristine* molecule.

## Stereochemistry

The biological activity of **vincristine** is critically dependent on its precise three-dimensional structure. The molecule contains nine defined stereocenters, leading to a specific absolute stereochemistry that is essential for its ability to interact with its biological target, tubulin.[6][7] The stereocontrolled total synthesis of **vincristine** requires careful retention of the correct stereochemistry at key carbons, such as C18', to achieve biological activity.[7][8][9]

The established absolute configuration of (+)-**vincristine** has been unequivocally confirmed through X-ray crystallography studies.[10][11] The stereochemical descriptors for the chiral centers are designated in its formal IUPAC name, highlighting the complexity and specificity of its spatial arrangement.[2] Any deviation from this natural stereoisomeric form can lead to a significant loss of anticancer efficacy.



### **Quantitative Physicochemical Data**

The following table summarizes key quantitative properties of **vincristine**.

Property	Value	Reference(s)
Molecular Formula	C46H56N4O10	[2][12]
Molar Mass	824.96 g/mol	[2][6]
Appearance	White to slightly yellow crystalline solid	[2][13]
Melting Point	218 - 220 °C	[2]
Solubility (Water)	0.03 g/L; water soluble as vincristine sulfate	[13]
Defined Stereocenters	9	[6]

## **Experimental Protocols for Structural and Stereochemical Elucidation**

The definitive structure and stereochemistry of **vincristine** have been established through a combination of sophisticated analytical techniques.

#### X-ray Crystallography

This is the gold standard method for determining the absolute three-dimensional structure of crystalline compounds.

• Methodology: A high-purity sample of a vincristine salt, such as vincristine methiodide or sulfate, is crystallized.[10][14] The crystals are mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.[10] By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule is generated. This map is then used to determine the precise location of each atom in space, establishing bond lengths, bond angles, and, crucially, the absolute stereochemistry at each chiral center.[10][11][14]



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.

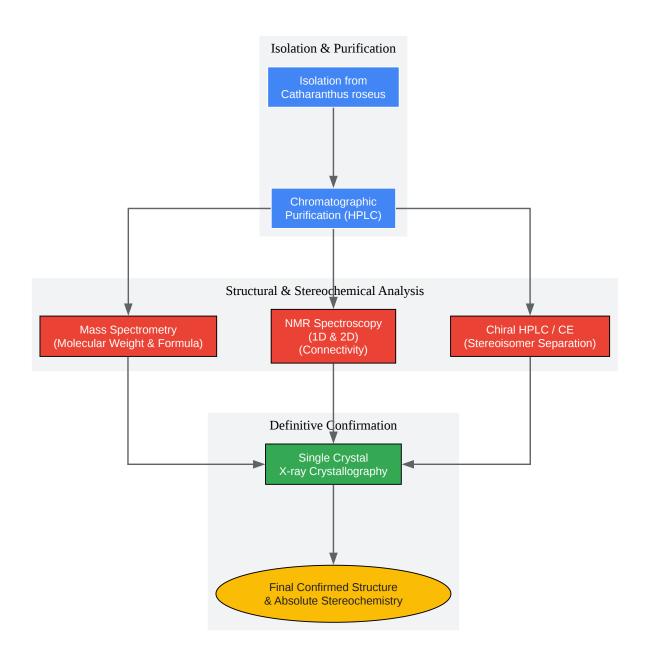
- Methodology: A sample of vincristine is dissolved in a deuterated solvent (e.g., Methanol-d<sub>4</sub>).[15] The sample is then placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (primarily <sup>1</sup>H and <sup>13</sup>C) absorb and re-emit this electromagnetic radiation at specific frequencies.[16][17]
  - 1D NMR (¹H and ¹³C): Provides information on the different types of protons and carbons and their immediate electronic environments.[12][15]
  - 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the piecing together of the molecular framework by identifying neighboring atoms and long-range connectivities.[16][17] These techniques were essential in the complete spectral characterization of vincristine and its impurities.[16]

## Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is used to separate stereoisomers from one another, confirming enantiomeric purity and aiding in characterization.

Methodology: A solution containing the vinca alkaloid is injected into an HPLC system equipped with a chiral stationary phase (CSP), such as an alpha 1-acid glycoprotein (AGP) column.[18] A mobile phase, typically a buffered aqueous solution with an organic modifier like acetonitrile, is pumped through the column.[18] The different stereoisomers of the analyte interact differently with the chiral stationary phase, causing them to travel through the column at different rates. This differential retention allows for their separation and quantification, which is critical for analyzing the stereoisomeric composition of a sample.[18]
[19]





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Experimental workflow for **vincristine** structural characterization.



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